molecular formula C20H22N2O4S B4964831 Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B4964831
M. Wt: 386.5 g/mol
InChI Key: PZNSLSVKBHSHRA-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a synthetic organic compound with the molecular formula C19H20N2O4S It is known for its unique chemical structure, which includes a benzoate ester, a propoxyphenyl group, and a carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Propoxyphenyl Intermediate: The synthesis begins with the preparation of 4-propoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling with Aminobenzoate: The acid chloride is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate and propoxyphenyl groups.

    Reduction: Reduced forms of the ester and carbamothioyl groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the ester or carbamothioyl groups.

Scientific Research Applications

Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-({[(4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate: Similar structure but with an ethoxy group instead of a propoxy group.

    Ethyl 4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate: Similar structure but with a methoxy group instead of a propoxy group.

Properties

IUPAC Name

ethyl 4-[(4-propoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-13-26-17-11-7-14(8-12-17)18(23)22-20(27)21-16-9-5-15(6-10-16)19(24)25-4-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSLSVKBHSHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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